![molecular formula C19H23N5O2S B611980 CH5164840](/img/structure/B611980.png)
CH5164840
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CH5164840 是一种新型的热休克蛋白 90 (Hsp90) 抑制剂。热休克蛋白 90 是一种分子伴侣蛋白,在客户蛋白的成熟和稳定性中起着至关重要的作用,其中许多蛋白参与了癌症进展。 通过抑制热休克蛋白 90,this compound 可以导致这些致癌客户蛋白的降解,从而表现出强大的抗肿瘤活性 .
化学反应分析
CH5164840 会发生各种化学反应,包括以高亲和力 (Kd = 0.52 nM) 与热休克蛋白 90 的 N 端结构域结合。 它对人癌细胞系(如 HCT116 和 NCI-N87)表现出强烈的抗增殖活性 。 该化合物口服活性,半衰期为 2.64 小时,并表现出强大的抗肿瘤功效 .
科学研究应用
Antitumor Activity
CH5164840 has demonstrated remarkable antitumor activity across various cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : In studies involving NSCLC cell lines and xenograft models, this compound exhibited enhanced antitumor effects when combined with erlotinib, an EGFR inhibitor. This combination therapy showed improved efficacy against tumors with EGFR overexpression and mutations, particularly in models resistant to erlotinib alone .
- Gastric and Breast Cancer : The compound has also shown effectiveness in gastric cancer cell lines (NCI-N87) and breast cancer cell lines (BT-474). In these models, this compound not only induced tumor regression but also enhanced the efficacy of HER2-targeted agents like trastuzumab and lapatinib .
Cancer Type | Model Used | Combination Therapy | Result |
---|---|---|---|
Non-Small Cell Lung | Xenograft Models | Erlotinib | Enhanced antitumor activity |
Gastric Cancer | NCI-N87 | Trastuzumab, Lapatinib | Tumor regression observed |
Breast Cancer | BT-474 | Trastuzumab, Lapatinib | Significant combination efficacy |
Case Studies
- NSCLC Study : A study demonstrated that this compound not only inhibited tumor growth but also suppressed ERK signaling pathways when used alongside erlotinib in NCI-H1975 xenograft models resistant to erlotinib. This suggests a potential strategy for overcoming resistance mechanisms in NSCLC .
- Gastric Cancer Study : In another investigation, oral administration of this compound led to significant tumor regression in gastric cancer models. The study highlighted its selective targeting of tumor tissues while sparing normal tissues from toxicity .
- Combination with HER2 Inhibitors : Research indicated that this compound effectively reduced the levels of phosphorylated Akt in tumors but not in normal tissues, showcasing its potential for targeted therapy without systemic toxicity .
Clinical Implications
The promising preclinical results have paved the way for clinical trials investigating this compound's efficacy in various cancers. Its ability to enhance the effects of established therapies positions it as a valuable candidate for combination treatments aimed at improving patient outcomes.
作用机制
CH5164840 通过抑制热休克蛋白 90 发挥作用,导致参与肿瘤进展的多种客户蛋白降解。 这种抑制破坏了各种致癌信号通路,导致生长抑制、细胞死亡和抗血管生成 。 该化合物有效抑制 ERK 信号传导并消除 Stat3 的磷酸化,增强厄洛替尼在耐药模型中的抗肿瘤活性 .
相似化合物的比较
CH5164840 因其大环结构和对热休克蛋白 90 的 N 端结构域的高度结合亲和力而独一无二。 类似的化合物包括其他热休克蛋白 90 抑制剂,如甘尼替尼和鲁米替尼,它们也靶向热休克蛋白 90,但它们的化学结构和结合亲和力可能不同 。 This compound 强大的抗肿瘤活性以及在联合治疗中的有效性突出了它作为癌症治疗中宝贵治疗剂的潜力 .
准备方法
CH5164840 是通过基于三维结构的虚拟筛选确定的。 合成路线涉及大环 2-氨基-6-芳基嘧啶结构的设计和合成 。有关反应条件和工业生产方法的具体细节在文献中尚不可用。
生物活性
CH5164840 is a novel inhibitor of heat shock protein 90 (Hsp90), which has garnered attention for its potential therapeutic applications in oncology. Hsp90 is a crucial molecular chaperone involved in the stabilization and maturation of various client proteins, including many that are implicated in cancer progression. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
Hsp90 Inhibition
this compound functions primarily by inhibiting the ATPase activity of Hsp90, leading to the degradation of several oncogenic client proteins. This inhibition disrupts critical signaling pathways involved in tumor growth and survival, particularly those associated with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) .
Client Protein Degradation
The degradation of client proteins such as EGFR, HER2, and MET is a significant outcome of Hsp90 inhibition. Studies have shown that this compound effectively reduces the levels of these proteins in various non-small cell lung cancer (NSCLC) cell lines, thereby suppressing downstream signaling pathways like AKT and ERK .
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits potent antiproliferative activity across multiple NSCLC cell lines, regardless of their genetic mutations. The IC50 values for this compound ranged from 140 to 550 nM , indicating strong growth inhibition compared to erlotinib, which showed a broader range of IC50 values (4.7 to 13,000 nM) .
Cell Line | Genetic Profile | IC50 (nM) this compound | IC50 (nM) Erlotinib |
---|---|---|---|
PC-9 | EGFR ΔE746-A750 | 140 | 4.7 |
HCC827 | EGFR ΔE746-A750 | 150 | 6.5 |
NCI-H292 | Wild-type EGFR | 300 | 13000 |
NCI-H1975 | EGFR T790M and L858R mutant | 550 | 2000 |
A549 | K-ras mutant | 450 | 500 |
In Vivo Studies
In vivo studies using xenograft models have further confirmed the antitumor efficacy of this compound. Daily oral administration resulted in significant tumor growth inhibition (TGI) across various models:
- NCI-H1650 (EGFR mutant, PTEN null) : Maximum TGI of 131% .
- NCI-H292 (wild-type EGFR) : Significant reduction in tumor size.
- NCI-H1975 (EGFR T790M) : Enhanced efficacy when combined with erlotinib .
Case Studies
Combination Therapy with Erlotinib
A notable study explored the synergistic effects of combining this compound with erlotinib in NSCLC models. The combination treatment not only enhanced cell growth inhibition but also significantly reduced phosphorylation levels of Stat3, a marker associated with tumor progression. This suggests that this compound may overcome resistance mechanisms associated with erlotinib treatment .
HER2-Overexpressing Cancers
In HER2-overexpressing cancer models such as NCI-N87 gastric and BT-474 breast cancer cell lines, this compound demonstrated substantial antitumor activity both alone and in combination with HER2-targeted therapies like trastuzumab and lapatinib. This highlights its potential as part of combination therapy strategies against aggressive tumors .
Safety Profile
The safety profile of this compound has been evaluated in preclinical studies, showing good tolerability at therapeutic doses without significant toxicity observed in treated animals . This aspect is crucial for its potential transition into clinical trials.
属性
分子式 |
C19H23N5O2S |
---|---|
分子量 |
385.5 g/mol |
IUPAC 名称 |
4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |
InChI |
InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |
InChI 键 |
OMFBVBRFVYLRQT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
规范 SMILES |
CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C |
外观 |
white solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CH5164840; CH-5164840; CH 5164840. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。